molecular formula C10H12O2 B13149849 1-(2,3-Dihydrobenzofuran-6-yl)ethanol

1-(2,3-Dihydrobenzofuran-6-yl)ethanol

Cat. No.: B13149849
M. Wt: 164.20 g/mol
InChI Key: QNHGESFFWUOBII-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-6-yl)ethanol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound features a benzofuran ring with an ethanol group attached to the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzofuran-6-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-allylphenol derivatives using a palladium-catalyzed reaction. The reaction conditions often include the use of palladium acetate as a catalyst, along with a base such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzofuran-6-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the benzofuran ring can yield dihydrobenzofuran derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-6-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-6-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydrobenzofuran-5-yl)ethanol
  • 1-(2,3-Dihydrobenzofuran-7-yl)ethanol
  • 2,3-Dihydrobenzofuran-6-carboxylic acid

Uniqueness

1-(2,3-Dihydrobenzofuran-6-yl)ethanol is unique due to its specific substitution pattern on the benzofuran ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of the ethanol group at the 6th position can also impact its solubility and interaction with biological targets .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)ethanol

InChI

InChI=1S/C10H12O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6-7,11H,4-5H2,1H3

InChI Key

QNHGESFFWUOBII-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCO2)C=C1)O

Origin of Product

United States

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